molecular formula C24H27N5O6S2 B12772322 V5Uwd42wns CAS No. 374556-71-5

V5Uwd42wns

Cat. No.: B12772322
CAS No.: 374556-71-5
M. Wt: 545.6 g/mol
InChI Key: FIALJWYFHPSUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of V5Uwd42wns involves multiple steps, starting with the preparation of the benzo(h)quinazolin-4-amine core This core is typically synthesized through a series of condensation reactions involving appropriate aniline derivatives and aldehydes under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

V5Uwd42wns undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Imidazole derivatives, suitable leaving groups, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, V5Uwd42wns is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its effects on cellular processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of V5Uwd42wns involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzo(h)quinazoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Imidazole derivatives: Compounds containing the imidazole group exhibit similar reactivity patterns, but their overall structure and function can vary significantly.

Uniqueness

V5Uwd42wns is unique due to its specific combination of the benzo(h)quinazoline core and the 4-methyl-1H-imidazol-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

374556-71-5

Molecular Formula

C24H27N5O6S2

Molecular Weight

545.6 g/mol

IUPAC Name

methanesulfonic acid;N-[3-(4-methylimidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine

InChI

InChI=1S/C22H19N5.2CH4O3S/c1-15-12-27(14-25-15)18-7-4-6-17(11-18)26-22-20-10-9-16-5-2-3-8-19(16)21(20)23-13-24-22;2*1-5(2,3)4/h2-8,11-14H,9-10H2,1H3,(H,23,24,26);2*1H3,(H,2,3,4)

InChI Key

FIALJWYFHPSUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.